molecular formula C27H29N3O6 B2895047 ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-45-3

ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2895047
CAS No.: 758702-45-3
M. Wt: 491.544
InChI Key: DFBDQKLPCVYRNK-UHFFFAOYSA-N
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Description

The compound “ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrano ring, and an ester group .


Synthesis Analysis

The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the density of a related compound, 4-(2-Aminoethyl)pyridine, is 1.0238 g/mL at 25 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the utility of related compounds in synthesizing novel heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals. For example, a study on the synthesis of new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups shows the versatility of such compounds in generating N-fused heterocycles with potential biological activity (Ghaedi et al., 2015).

Antimicrobial and Anticancer Agents

Several studies have explored the antimicrobial and anticancer potential of compounds structurally similar to ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents, showing promising results in vitro (Hafez et al., 2016).

Corrosion Inhibition

Compounds with pyran derivatives have been investigated for their corrosion inhibition properties, highlighting the potential application of similar compounds in protecting metals against corrosion. A study on pyran derivatives as corrosion inhibitors for mild steel in sulfuric acid solution found these compounds to exhibit significant inhibition efficiency, suggesting similar structures could be explored for corrosion inhibition applications (Saranya et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug development, given the pharmacological characteristics of similar compounds .

Properties

IUPAC Name

ethyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-5-35-27(32)24-22(18-7-6-11-29-15-18)23-21(36-25(24)28)13-16(2)30(26(23)31)12-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,11,13-15,22H,5,10,12,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDQKLPCVYRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CCC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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